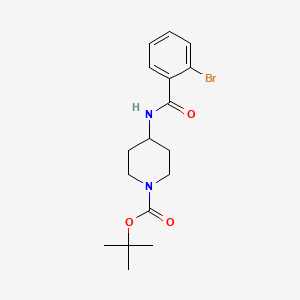

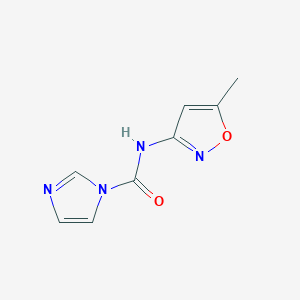

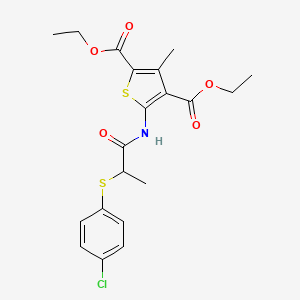

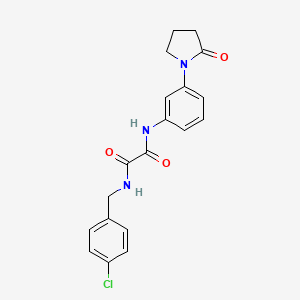

![molecular formula C18H24FNO2S B2832383 N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide CAS No. 333310-90-0](/img/structure/B2832383.png)

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

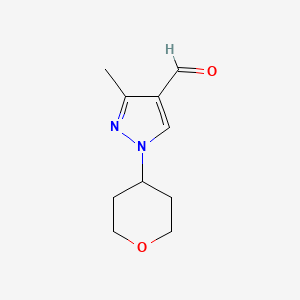

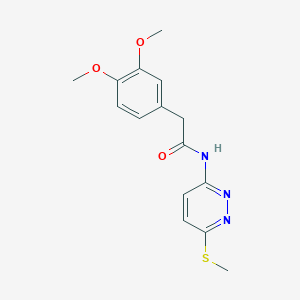

“N-[1-(Adamantan-2-yl)ethyl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C18H24FNO2S . It is a derivative of adamantane, a type of compound that has a unique, stable, cage-like structure .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of “N-[1-(Adamantan-2-yl)ethyl]-4-fluorobenzenesulfonamide” consists of an adamantane core with a fluorobenzenesulfonamide group attached . Adamantane derivatives are known for their unique structural properties .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which allows for a wide range of radical-based functionalization reactions . These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Wissenschaftliche Forschungsanwendungen

- Compound Example : The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances inhibitory activity against sEH .

- Compound Example : 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide exhibits activity against tick-borne encephalitis virus .

- Compound Example : (S)-N-[2-(adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide shows inhibitory activity against BChE .

- Compound Example : Research on N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and their antiarrhythmic activity .

Soluble Epoxide Hydrolase (sEH) Inhibition

Antiviral Properties

Alzheimer’s Disease Therapy

Cell Cycle Disruption

Antiarrhythmic Activity

Total Synthesis and Derivatives

Wirkmechanismus

Target of Action

Similar adamantane-containing compounds have been studied for their inhibitory activity against the dengue virus .

Mode of Action

It’s known that adamantane-containing amines can undergo the chan–lam n-arylation reaction . This reaction involves the copper (II)-catalyzed interaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

The chan–lam n-arylation reaction, which is relevant to adamantane-containing amines, has been extensively developed in the last decade .

Pharmacokinetics

The compound’s molecular formula is c22h35n3o2s, and it has an average mass of 405597 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Similar adamantane-containing compounds have shown significant anti-denv serotype 2 activity and low cytotoxicity .

Action Environment

The chan–lam n-arylation reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . These conditions, including the concentration of the amine solution, the temperature, and the reaction time, could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKIGJHBMFHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)

![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)

![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)

![3-(1-azepanylcarbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2832322.png)